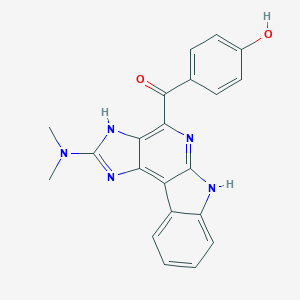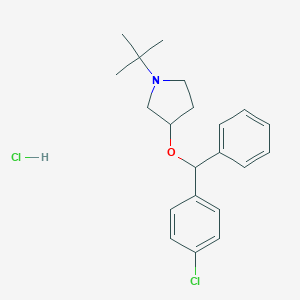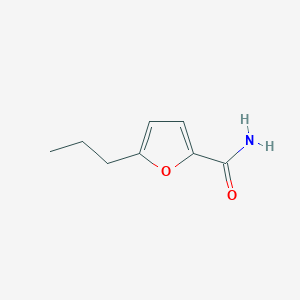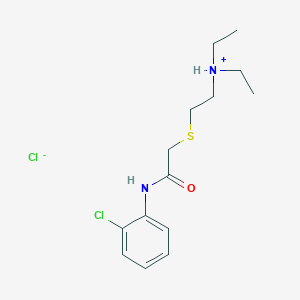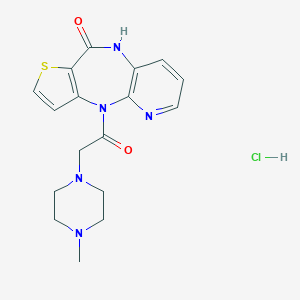
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential in scientific research applications.
作用機序
The mechanism of action of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation, or by modulating the activity of neurotransmitters in the brain (Li et al., 2015; Chen et al., 2016).
生化学的および生理学的効果
Studies have shown that 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion (Li et al., 2015). In addition, it has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which may contribute to its neuroprotective effects (Chen et al., 2016).
実験室実験の利点と制限
One advantage of using 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride in lab experiments is its potential as a novel anti-cancer agent. However, its mechanism of action and potential side effects are not fully understood, which may limit its use in certain experimental settings.
将来の方向性
Future research on 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride could focus on further elucidating its mechanism of action, as well as exploring its potential as a treatment for other neurological disorders, such as Alzheimer's disease. In addition, studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects.
In conclusion, 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a promising compound that has shown potential as an anti-cancer agent and neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
合成法
The synthesis of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride involves the reaction of 4-methylpiperazine with 2-mercaptothiophene-3-carboxylic acid, followed by cyclization with ethyl chloroformate and reaction with 2-amino-5-chloropyridine. The resulting compound is then acylated with acetic anhydride to yield the final product (Xu et al., 2014).
科学的研究の応用
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride has been studied for its potential as an anti-cancer agent, as well as its effects on the central nervous system. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells (Li et al., 2015). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (Chen et al., 2016).
特性
CAS番号 |
107831-45-8 |
|---|---|
製品名 |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride |
分子式 |
C17H20ClN5O2S |
分子量 |
393.9 g/mol |
IUPAC名 |
2-[2-(4-methylpiperazin-1-yl)acetyl]-6-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),4,11,13-pentaen-8-one;hydrochloride |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-20-6-8-21(9-7-20)11-14(23)22-13-4-10-25-15(13)17(24)19-12-3-2-5-18-16(12)22;/h2-5,10H,6-9,11H2,1H3,(H,19,24);1H |
InChIキー |
GCLGGAXKNSXIHE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
正規SMILES |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
その他のCAS番号 |
107831-45-8 |
同義語 |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4 -methyl-1-piperazinyl)acetyl)-, monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



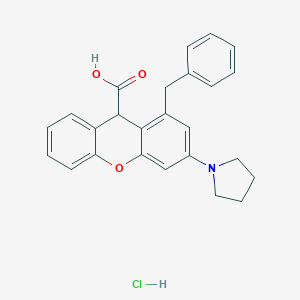
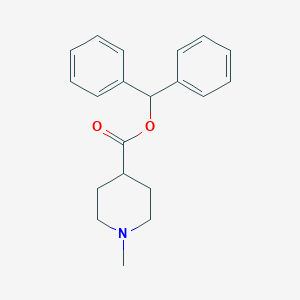
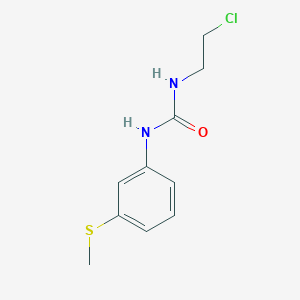
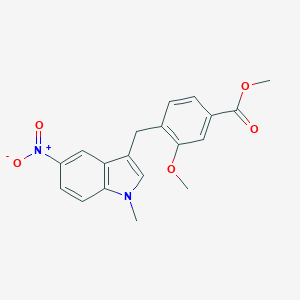
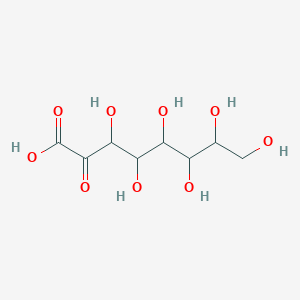
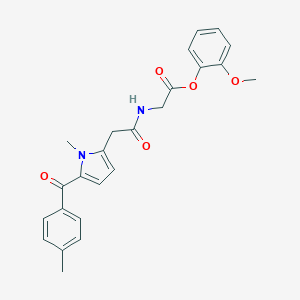
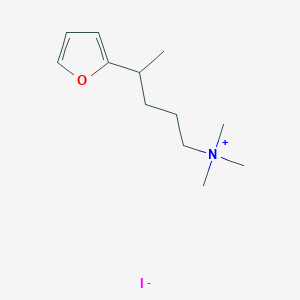
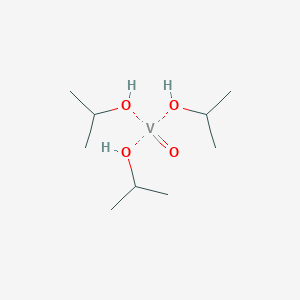
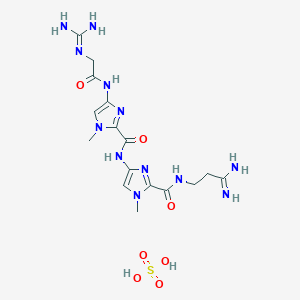
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
